S-Benzyl-L-cysteinol

Vue d'ensemble

Description

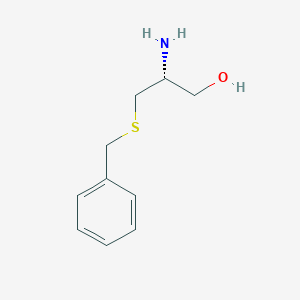

®-2-Amino-3-(benzylthio)propan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a benzylthio group, and a hydroxyl group attached to a three-carbon backbone. The presence of the chiral center at the second carbon atom makes it an interesting subject for stereochemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(benzylthio)propan-1-ol typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-2-Amino-3-hydroxypropan-1-ol.

Thioether Formation: The hydroxyl group is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with a benzylthiol to introduce the benzylthio group.

Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Types of Reactions:

Oxidation: ®-2-Amino-3-(benzylthio)propan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding amino alcohol.

Substitution: The hydroxyl group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Sulfoxides and Sulfones: From oxidation reactions.

Amino Alcohols: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

Chemistry:

Stereochemical Studies: The chiral nature of ®-2-Amino-3-(benzylthio)propan-1-ol makes it valuable for studying stereochemical effects in reactions.

Ligand Synthesis: It can be used as a building block for synthesizing chiral ligands for asymmetric catalysis.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Protein Interactions: It can be used to study interactions with proteins and other biomolecules.

Medicine:

Drug Development: The compound’s structure can be modified to develop potential therapeutic agents.

Pharmacological Studies: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.

Industry:

Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Chemical Manufacturing: It serves as an intermediate in the production of various chemicals.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(benzylthio)propan-1-ol depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The benzylthio group can interact with hydrophobic pockets, while the amino and hydroxyl groups can form hydrogen bonds with the enzyme’s active site residues.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-3-(benzylthio)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

2-Amino-3-(methylthio)propan-1-ol: A similar compound with a methylthio group instead of a benzylthio group.

2-Amino-3-(phenylthio)propan-1-ol: A compound with a phenylthio group, which may exhibit different chemical and biological properties.

Uniqueness: ®-2-Amino-3-(benzylthio)propan-1-ol is unique due to its specific stereochemistry and the presence of the benzylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

S-Benzyl-L-cysteinol (SBC) is a sulfur-containing amino acid derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of SBC, including its effects on plant physiology, antibacterial properties, and potential applications in therapeutic contexts.

1. Overview of this compound

This compound is a derivative of L-cysteine, featuring a benzyl group that enhances its biochemical properties. It is synthesized through various chemical methods and has been studied for its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme crucial in cysteine biosynthesis.

2. Effects on Plant Physiology

Research has demonstrated that SBC significantly affects plant growth, photosynthesis, and oxidative stress responses. A study conducted on Ipomoea grandifolia revealed the following key findings:

- Growth Inhibition : SBC treatment resulted in a notable reduction in plant height and biomass accumulation.

- Photosynthetic Activity : Measurements indicated a decrease in maximum photosynthetic rate () by approximately 23% and light-saturation point (LSP) by 22% compared to controls. The efficiency of photosystem II (PSII) was also compromised, as indicated by reduced chlorophyll fluorescence parameters.

| Parameter | Control (%) | SBC Treatment (%) | Change (%) |

|---|---|---|---|

| Maximum Photosynthetic Rate | 100 | 77 | -23 |

| Light Saturation Point (LSP) | 100 | 78 | -22 |

| Effective Quantum Yield (ϕPSII) | 100 | 81 | -19 |

These findings suggest that SBC's inhibitory effect on OAS-TL leads to reduced cysteine synthesis, which is essential for the formation of photosynthetic complexes and overall plant health .

3. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of SBC-modified nanogels. These nanogels were developed by crosslinking natural polymers with SBC to enhance their efficacy against antibiotic-resistant bacteria such as E. coli and Pseudomonas aeruginosa. Key outcomes from this research include:

- Enhanced Antibacterial Efficacy : SBC-modified nanogels exhibited superior inhibition of bacterial growth compared to unmodified controls.

- Mechanism of Action : The modified nanogels induced damage to bacterial cells, as evidenced by increased expression of stress response genes (recA or pvdA) in a dose-dependent manner.

The study demonstrated that these nanogels could serve as a promising alternative to traditional antibiotics, particularly in treating infections caused by biofilm-forming bacteria .

5. Conclusion

This compound presents a multifaceted profile with significant implications for both agricultural and medical fields. Its inhibitory effects on plant growth and photosynthesis underscore the importance of cysteine in plant metabolism. Moreover, its antibacterial properties highlight its potential as an innovative solution to combat antibiotic resistance. Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring therapeutic applications.

Applications De Recherche Scientifique

Drug Delivery Systems

S-Benzyl-L-cysteinol has been investigated as a component in drug delivery systems, particularly in the form of cyclic dipeptides. A study demonstrated that a cyclic dipeptide containing this compound formed a hydrogel at physiological conditions, which exhibited excellent stability and mechanical properties. This hydrogel can encapsulate drugs and release them sustainably, enhancing the efficacy of anticancer therapies while minimizing side effects. The hydrogel's stability across a wide pH range and its thermoreversibility make it an ideal candidate for biomedical applications such as wound healing and tissue engineering .

Antiviral Activity

Research has shown that conjugates of this compound with glycyrrhizic acid exhibit significant antiviral properties. These conjugates were found to inhibit the accumulation of HIV-1 virus-specific proteins in cell cultures, demonstrating an IC50 value of 3 μg/mL. Moreover, these compounds displayed lower cytotoxicity compared to traditional antiviral drugs like azidothymidine, suggesting their potential as safer therapeutic options against viral infections .

Enhancing Plant Growth

This compound has been studied for its effects on plant growth and photosynthesis. In a recent study involving Ipomoea grandifolia, it was observed that foliar application of this compound inhibited growth but also affected photosynthetic efficiency. The compound reduced the maximum rate of carboxylation and other photosynthetic parameters, indicating its role as an inhibitor of specific metabolic pathways related to sulfur metabolism in plants .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling S-Benzyl-L-cysteinol in laboratory settings?

- Methodological Answer : When handling this compound, adhere to strict safety measures:

- Use chemical fume hoods for ventilation and wear PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact .

- Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Inspect gloves before use and dispose of contaminated PPE properly .

- In case of fire, use dry sand or alcohol-resistant foam; avoid water due to risks of toxic gas release (e.g., sulfur oxides) .

Q. How should researchers design experiments to synthesize this compound with high purity?

- Methodological Answer :

- Follow literature-based synthetic routes (e.g., thiol-alkylation of L-cysteine derivatives) and monitor reactions via TLC or HPLC.

- Characterize intermediates and final products using NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

- Include controls (e.g., unmodified cysteine) to validate reaction specificity. Document all steps in a lab notebook with timestamps and reagent batch numbers .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Purity Assessment : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times against standards .

- Structural Confirmation : Employ H/C NMR to verify benzyl group integration and chiral center retention. Mass spectrometry (ESI-MS) confirms molecular weight .

- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature conditions and analyze by LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Data Harmonization : Compare experimental conditions (e.g., concentration ranges, cell lines, assay protocols) to identify confounding variables .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to assess inter-study variability. Prioritize studies with validated positive controls and blinded protocols .

- Mechanistic Studies : Probe the compound’s interaction with targets (e.g., via SPR or ITC) to reconcile functional differences .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term assays?

- Methodological Answer :

- Buffer Optimization : Test buffers (e.g., PBS, Tris-HCl) at pH 6.5–7.5 to minimize thiol oxidation. Add antioxidants (e.g., EDTA, DTT) to chelate metal ions .

- Lyophilization : Freeze-dry the compound and reconstitute in inert atmospheres (argon/nitrogen) to prevent disulfide formation .

- Stability Monitoring : Use UV-Vis spectroscopy to track absorbance shifts (e.g., 280 nm for thiol oxidation) over time .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding affinities for target proteins (e.g., cysteine proteases). Focus on benzyl group orientation and hydrogen-bonding interactions .

- QSAR Analysis : Build quantitative structure-activity relationship models using electronic (HOMO/LUMO) and steric descriptors (logP, polar surface area) .

- Validation : Synthesize top-ranked derivatives and test in vitro/in vivo to correlate predictions with experimental outcomes .

Q. What experimental controls are critical when investigating this compound’s role in redox signaling pathways?

- Methodological Answer :

- Negative Controls : Use cysteine analogs lacking the benzyl group (e.g., L-cysteine) to isolate the benzyl moiety’s effect .

- Redox Environment Controls : Measure intracellular GSH/GSSG ratios using Ellman’s assay to contextualize the compound’s impact .

- Knockout Models : Employ CRISPR-edited cell lines (e.g., lacking thioredoxin reductase) to validate pathway specificity .

Propriétés

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOITUNWAPLMBM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516548 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85803-43-6 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.